5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide
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Overview
Description
5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring, nitro group, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide typically involves the following steps:
Methoxylation: The addition of methoxy groups to the aromatic rings.
Furan Ring Formation: The construction of the furan ring through cyclization reactions.
Amidation: The formation of the carboxamide group by reacting the furan derivative with an amine.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology and Medicine:
- Potential applications in drug discovery and development.
- Investigated for its biological activity and interactions with biomolecules.
Industry:
- Utilized in the development of materials with specific properties.
- Explored for its potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and methoxy groups play a crucial role in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress or modulation of signaling cascades.
Comparison with Similar Compounds
- 5-(4-methoxyphenyl)-N-(4-methoxyphenyl)furan-2-carboxamide
- 5-(4-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide
- 5-(4-methoxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide
Comparison:
Uniqueness: The presence of both nitro and methoxy groups in 5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide makes it unique compared to its analogs.
Applications: While similar compounds may share some applications, the specific structure of this compound may offer distinct advantages in certain contexts.
Properties
IUPAC Name |
5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-25-13-5-3-12(4-6-13)20-19(22)18-10-9-17(27-18)15-8-7-14(26-2)11-16(15)21(23)24/h3-11H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAMGRPRXGRCMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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